

A Comparative Guide to the Characterization of N-(4-methoxybenzoyl)glycine

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Compound of Interest

Compound Name: Glycine, N-[N-(4-methoxybenzoyl)glycyl]-

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For researchers, scientists, and drug development professionals, the accurate identification of synthesized compounds is paramount. This guide provides a comparative framework for confirming the identity of N-(4-methoxybenzoyl)glycine, presenting experimental data and detailed protocols for its characterization. As a direct comparison, this guide includes data and methodologies for the closely related, non-methoxylated analog, N-benzoylglycine (also known as hippuric acid).

Data Summary for Compound Identification

To facilitate a clear comparison, the following table summarizes the key physical and spectroscopic data for N-(4-methoxybenzoyl)glycine and N-benzoylglycine. It is important to note that while comprehensive experimental data for N-benzoylglycine is readily available, specific experimental spectra for N-(4-methoxybenzoyl)glycine are not as commonly reported in publicly accessible databases. The data for N-(4-methoxybenzoyl)glycine is based on typical values and supplier information.

Property	N-(4-methoxybenzoyl)glycine	N-benzoylglycine (Hippuric Acid)
Molecular Formula	C ₁₀ H ₁₁ NO ₄	C ₉ H ₉ NO ₃
Molecular Weight	209.20 g/mol [1]	179.17 g/mol [2]
Melting Point	Not widely reported	187-191 °C[2]
¹ H NMR	Expected chemical shifts: aromatic protons (δ ~6.9-7.9 ppm), methylene protons (δ ~4.0 ppm), methoxy protons (δ ~3.8 ppm), and amide proton.	¹ H NMR (600 MHz, H ₂ O, pH 7.00): δ 7.83-7.81 (m, 2H), 7.64-7.61 (m, 1H), 7.55-7.52 (m, 2H), 3.96 (s, 2H)[2].
¹³ C NMR	Expected chemical shifts: carbonyl carbons, aromatic carbons (one significantly shielded by the methoxy group), methylene carbon, and methoxy carbon.	¹³ C NMR (125 MHz, H ₂ O, pH 7.00): δ 179.38, 173.16, 136.16, 134.81, 131.45, 129.80, 46.58[2].
IR Spectroscopy	Expected characteristic peaks: N-H stretching, C=O stretching (amide and carboxylic acid), aromatic C=C stretching, and C-O stretching of the methoxy group.	Characteristic peaks for N-H, C=O (amide and carboxylic acid), and aromatic C-H and C=C bonds are expected.
Mass Spectrometry	Molecular Ion (M ⁺) expected at m/z 209.0688	GC-MS: Prominent peaks at m/z 105, 77[2].

Experimental Protocols

The synthesis of both N-(4-methoxybenzoyl)glycine and N-benzoylglycine can be achieved via the Schotten-Baumann reaction, a reliable method for the acylation of amines.

Synthesis of N-benzoylglycine (Hippuric Acid)

This protocol is adapted from established Schotten-Baumann reaction procedures[3][4].

Materials:

- Glycine
- 10% (w/v) Sodium Hydroxide (NaOH) solution
- Benzoyl chloride
- Concentrated Hydrochloric Acid (HCl)
- Carbon Tetrachloride (for purification, optional)
- Ice

Procedure:

- In a conical flask, dissolve glycine in a 10% aqueous solution of sodium hydroxide.
- To this solution, add benzoyl chloride in small portions while vigorously shaking the flask. The reaction is exothermic and should be cooled in an ice bath if necessary. Continue shaking until the smell of benzoyl chloride is no longer apparent.
- Acidify the reaction mixture by the slow, dropwise addition of concentrated hydrochloric acid until the solution is acidic to litmus paper. This will precipitate the hippuric acid.
- Collect the crude product by vacuum filtration and wash with cold water.
- Recrystallize the crude product from hot water to obtain pure N-benzoylglycine.

Characterization of Synthesized Compounds

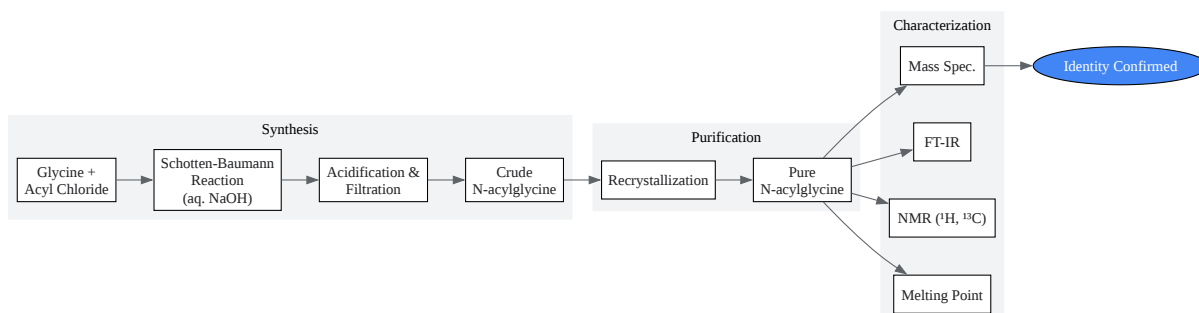
To confirm the identity and purity of the synthesized products, the following analytical techniques should be employed:

- **Melting Point Determination:** The melting point of the synthesized N-benzoylglycine should be compared to the literature value. A sharp melting point range close to the literature value is indicative of high purity.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**

- ^1H NMR: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO- d_6 or D_2O with a pH adjustment). The resulting spectrum should show the expected chemical shifts and splitting patterns for the aromatic, methylene, and any other relevant protons.
- ^{13}C NMR: The ^{13}C NMR spectrum will provide information on the number and types of carbon atoms in the molecule. The chemical shifts of the carbonyl, aromatic, and aliphatic carbons should be consistent with the expected structure.
- Infrared (IR) Spectroscopy: Obtain the IR spectrum of the solid sample (e.g., using a KBr pellet). The spectrum should display characteristic absorption bands for the functional groups present in the molecule, such as the N-H stretch of the amide, the C=O stretches of the amide and carboxylic acid, and the aromatic C-H and C=C stretches.
- Mass Spectrometry (MS): Mass spectrometry will determine the molecular weight of the compound. The molecular ion peak in the mass spectrum should correspond to the calculated molecular weight of the target molecule.

Workflow for Synthesis and Characterization

The following diagram illustrates the general workflow for the synthesis and subsequent identity confirmation of N-acyl glycines.



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A general workflow for the synthesis and characterization of N-acyl glycines.

Conclusion

The identity of synthesized N-(4-methoxybenzoyl)glycine can be unequivocally confirmed through a combination of spectroscopic and physical characterization techniques. By comparing the experimental data with that of a known analog like N-benzoylglycine and established literature values, researchers can ensure the integrity of their synthesized compounds. The provided protocols and data serve as a valuable resource for scientists engaged in organic synthesis and drug development.

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